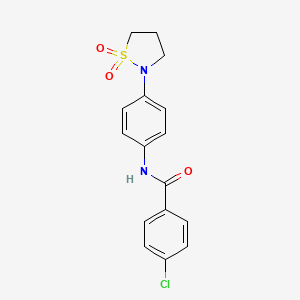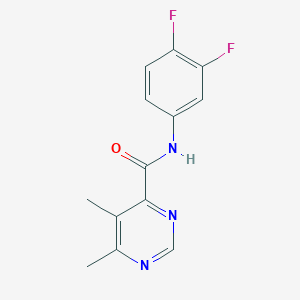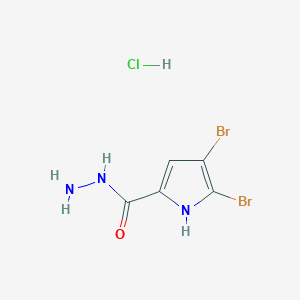![molecular formula C10H10F2N2O2 B2930125 1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one CAS No. 1550059-18-1](/img/structure/B2930125.png)
1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one is an organic compound that features a difluoromethoxy group attached to a phenyl ring, which is further connected to an imidazolidin-2-one moiety
Preparation Methods
The synthesis of 1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(difluoromethoxy)aniline.
Formation of Imidazolidin-2-one: The aniline derivative undergoes a cyclization reaction with appropriate reagents to form the imidazolidin-2-one ring.
Reaction Conditions: The reactions are generally carried out under controlled temperatures and may require catalysts to enhance the reaction rate and yield.
Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions.
Comparison with Similar Compounds
1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one can be compared with similar compounds such as:
1-[4-(Difluoromethoxy)phenyl]ethanamine: This compound has a similar difluoromethoxy group but differs in the core structure.
4-(Difluoromethoxy)phenyl isocyanate: Another related compound with a different functional group.
1-(3’,4’-difluorophenyl)ethylamine: Similar in having a difluorophenyl group but with different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2O2/c11-9(12)16-8-3-1-7(2-4-8)14-6-5-13-10(14)15/h1-4,9H,5-6H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXDDMUFGMELHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2-methylpropanamide](/img/structure/B2930042.png)

![1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2930046.png)
![3-chloro-2-[(2R)-3-(4-methylphenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2930048.png)

![N-[Cyclobutyl(oxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2930050.png)
![2-(3-Hydroxypropyl)-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2930051.png)


![N-cyclohexyl-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2930055.png)



![2-(4-Phenylpiperazino)-5-(2-thienyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2930065.png)
